molecular formula C11H12N4O3 B7836066 1-(6-ethyl-4-oxo-1H-pyrimidin-2-yl)-5-methylpyrazole-4-carboxylic acid

1-(6-ethyl-4-oxo-1H-pyrimidin-2-yl)-5-methylpyrazole-4-carboxylic acid

Cat. No.: B7836066
M. Wt: 248.24 g/mol
InChI Key: SGOOWXQFITXWNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-ethyl-4-oxo-1H-pyrimidin-2-yl)-5-methylpyrazole-4-carboxylic acid is a chemical compound with unique properties that have garnered interest in various scientific fields. It is known for its specific interactions and applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(6-ethyl-4-oxo-1H-pyrimidin-2-yl)-5-methylpyrazole-4-carboxylic acid involves specific reaction conditions and routes. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction results in the formation of the compound with a high yield of approximately 90% . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.

Chemical Reactions Analysis

1-(6-ethyl-4-oxo-1H-pyrimidin-2-yl)-5-methylpyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(6-ethyl-4-oxo-1H-pyrimidin-2-yl)-5-methylpyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-ethyl-4-oxo-1H-pyrimidin-2-yl)-5-methylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets. It often acts as a nucleophile or electrophile, participating in various chemical reactions. The pathways involved include the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

1-(6-ethyl-4-oxo-1H-pyrimidin-2-yl)-5-methylpyrazole-4-carboxylic acid can be compared with other similar compounds, such as carbonyldiimidazole and phosgene . While these compounds share some chemical properties, this compound is unique in its specific reactivity and applications. The list of similar compounds includes:

  • Carbonyldiimidazole
  • Phosgene
  • Imidazole derivatives

Properties

IUPAC Name

1-(6-ethyl-4-oxo-1H-pyrimidin-2-yl)-5-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-3-7-4-9(16)14-11(13-7)15-6(2)8(5-12-15)10(17)18/h4-5H,3H2,1-2H3,(H,17,18)(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOOWXQFITXWNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N=C(N1)N2C(=C(C=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=O)N=C(N1)N2C(=C(C=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.